1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16447326
InChI: InChI=1S/C21H18F4N4OS2/c22-14-4-1-2-5-16(14)28-7-9-29(10-8-28)19(30)13-32-20-26-15(17-6-3-11-31-17)12-18(27-20)21(23,24)25/h1-6,11-12H,7-10,13H2
SMILES:
Molecular Formula: C21H18F4N4OS2
Molecular Weight: 482.5 g/mol

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

CAS No.:

Cat. No.: VC16447326

Molecular Formula: C21H18F4N4OS2

Molecular Weight: 482.5 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone -

Specification

Molecular Formula C21H18F4N4OS2
Molecular Weight 482.5 g/mol
IUPAC Name 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone
Standard InChI InChI=1S/C21H18F4N4OS2/c22-14-4-1-2-5-16(14)28-7-9-29(10-8-28)19(30)13-32-20-26-15(17-6-3-11-31-17)12-18(27-20)21(23,24)25/h1-6,11-12H,7-10,13H2
Standard InChI Key SDIISOCROBPUCU-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4

Introduction

Molecular Formula

The molecular formula for this compound is C19H17F4N4OSC_{19}H_{17}F_4N_4OS, indicating the presence of fluorine, sulfur, and nitrogen atoms, which contribute to its unique chemical properties.

Synthesis Pathway

While specific synthesis protocols for this compound are not directly available from the provided data, general strategies for similar compounds involve:

  • Preparation of the Piperazine Derivative:

    • Functionalization of piperazine with a 2-fluorophenyl group using nucleophilic substitution reactions.

  • Formation of the Pyrimidine Moiety:

    • The pyrimidine ring can be synthesized through condensation reactions involving thiourea derivatives and appropriate aldehydes or ketones.

  • Thioether Bond Formation:

    • The sulfur bridge is introduced by reacting the pyrimidine derivative with an ethanone-based precursor under controlled conditions.

These steps typically require catalysts (e.g., potassium carbonate) and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions efficiently.

Analytical Characterization

The compound can be characterized using advanced spectroscopic techniques:

TechniquePurpose
NMR SpectroscopyIdentifies chemical environments of hydrogen (1^1H) and carbon (13^13C).
Mass Spectrometry (MS)Confirms molecular weight and fragmentation pattern.
Infrared (IR) SpectroscopyDetects functional groups like C=O, C-F, and S-C bonds.
X-ray CrystallographyDetermines precise molecular geometry and intermolecular interactions.

Medicinal Chemistry

Compounds containing piperazine and pyrimidine cores are widely studied for their pharmacological activities. This specific compound may exhibit:

  • Antimicrobial Activity: Similar pyrimidine derivatives have shown antibacterial and antifungal properties due to their ability to disrupt microbial cell processes.

  • CNS Activity: Piperazine derivatives are known to interact with central nervous system (CNS) receptors, potentially making this compound a candidate for neuropharmacological studies.

  • Anti-inflammatory Properties: The trifluoromethyl group often enhances lipophilicity, aiding in membrane permeability and bioactivity.

Molecular Docking Studies

Computational studies could predict this compound's binding affinity to biological targets such as enzymes or receptors, paving the way for drug development.

Limitations and Future Research

While promising, further studies are needed to evaluate:

  • Toxicity Profiles: Assessing safety in biological systems.

  • Biological Efficacy: Testing against specific diseases or conditions.

  • Optimization of Synthesis: Developing cost-effective methods for large-scale production.

This compound represents an exciting scaffold for drug discovery due to its multifunctional groups and potential bioactivities. Further experimental validation will determine its utility in pharmaceuticals or other applications.

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